molecular formula C20H18ClNO2S B11368556 N-(3-chlorophenyl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide

N-(3-chlorophenyl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11368556
M. Wt: 371.9 g/mol
InChI Key: RXZJILMGQJSVCZ-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-3-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a 3-chlorophenyl group, an ethoxy group, and a thiophen-2-ylmethyl group

Properties

Molecular Formula

C20H18ClNO2S

Molecular Weight

371.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18ClNO2S/c1-2-24-18-9-3-6-15(12-18)20(23)22(14-19-10-5-11-25-19)17-8-4-7-16(21)13-17/h3-13H,2,14H2,1H3

InChI Key

RXZJILMGQJSVCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-3-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the benzamide is treated with ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Thiophen-2-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the benzamide derivative is reacted with thiophen-2-ylmethyl chloride in the presence of a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-3-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in DMF.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Methoxy derivatives, thiolate derivatives.

Scientific Research Applications

N-(3-CHLOROPHENYL)-3-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is investigated for its use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-3-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiophene ring and the benzamide core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(3-CHLOROPHENYL)-3-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(3-CHLOROPHENYL)-3-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the thiophene ring, in particular, enhances its electronic properties, making it suitable for applications in materials science and medicinal chemistry.

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